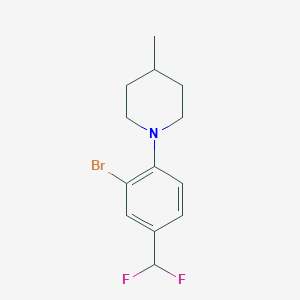

1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine

Vue d'ensemble

Description

1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a brominated difluoromethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine typically involves the following steps:

Bromination: The starting material, 4-(difluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position relative to the amino group.

Formation of the Piperidine Ring: The brominated intermediate is then reacted with 4-methylpiperidine under basic conditions to form the final product. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the difluoromethyl group or the piperidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include reduced difluoromethyl groups and modified piperidine rings.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a critical building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. The presence of the brominated difluoromethylphenyl group enhances the compound's binding affinity to biological targets, making it suitable for drug development aimed at treating conditions such as schizophrenia and other psychiatric disorders.

Mechanism of Action

The interaction of 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine with specific receptors or enzymes is crucial for its pharmacological effects. The bromine and difluoromethyl substituents increase the compound's reactivity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.

Material Science

Development of Advanced Materials

The unique properties of this compound make it an attractive candidate for developing advanced materials, including polymers and coatings. Its structural features can be exploited to create materials with enhanced durability and specific functional properties.

Chemical Biology

Molecular Probes

In chemical biology, this compound acts as a molecular probe to study biological processes at the molecular level. It can be used to investigate interactions within cellular pathways or to inhibit specific enzymes, providing insights into various biological mechanisms.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against cancer cell lines. The following table summarizes findings related to its cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | TBD | Inhibition of cell cycle progression |

| PIB-SO | M21 | 0.5 | G2/M phase arrest and apoptosis induction |

| CA-4 | MCF7 | 0.3 | Disruption of microtubule dynamics |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Case Studies

Several case studies have been conducted to evaluate the biological activity of piperidine derivatives similar to this compound:

- Induction of Apoptosis : In one study, modifications in the piperidine structure significantly impacted their ability to induce apoptosis in cancer cells. A derivative demonstrated an increase in apoptotic cell populations from 4.3% to 61.4% after treatment.

- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in treated cells, leading to inhibited proliferation and increased apoptosis rates.

Research Applications

The potential applications of this compound are extensive:

- Anticancer Agent : Due to its ability to inhibit tumor growth and induce apoptosis.

- Biochemical Probe : Investigated for its role in various biological assays that require specific enzyme inhibition or receptor modulation.

Mécanisme D'action

The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

- 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine

- 1-(2-Chloro-4-(difluoromethyl)phenyl)-4-methylpiperidine

- 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidine

Comparison: 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Activité Biologique

1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and difluoromethyl groups on the phenyl ring, along with the piperidine moiety, suggests a complex interaction profile with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and fluorine substituents enhance its reactivity and binding affinity to various enzymes and receptors, which may lead to diverse biological effects, including antiproliferative activity against cancer cells.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of similar piperidine derivatives in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant cytotoxicity in nanomolar ranges against multiple cancer types, including colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | TBD | Inhibition of cell cycle progression |

| PIB-SO | M21 | 0.5 | G2/M phase arrest and apoptosis induction |

| CA-4 | MCF7 | 0.3 | Disruption of microtubule dynamics |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Case Studies

In a recent study on piperidine derivatives, several compounds were assessed for their ability to induce apoptosis in cancer cells. The results indicated that modifications in the piperidine structure significantly impacted their biological activity. For example, one derivative showed an increase in apoptotic cell populations from 4.3% to 61.4% after treatment, indicating strong pro-apoptotic effects .

Specific Findings

- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in treated cells, leading to inhibited proliferation and increased apoptosis rates.

- Cytotoxic Mechanisms : Compounds similar to this compound have been shown to disrupt microtubule formation, a critical process for cell division, thereby enhancing their cytotoxicity against tumor cells .

Research Applications

This compound is being explored for its potential as:

- Anticancer Agent : Due to its ability to inhibit tumor growth and induce apoptosis.

- Biochemical Probe : Investigated for its role in various biological assays that require specific enzyme inhibition or receptor modulation.

Propriétés

IUPAC Name |

1-[2-bromo-4-(difluoromethyl)phenyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrF2N/c1-9-4-6-17(7-5-9)12-3-2-10(13(15)16)8-11(12)14/h2-3,8-9,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNCZVJUAGDBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193415 | |

| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-17-5 | |

| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.